methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO12/c1-4-14-16(8-18-15-9-20(32)19(31)7-13(15)5-6-28(18)12(2)30)17(25(36)37-3)11-38-26(14)40-27-24(35)23(34)22(33)21(10-29)39-27/h4,7,9,11,14,16,18,21-24,26-27,29,31-35H,1,5-6,8,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXROCIXKXUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of the isoquinoline moiety and various hydroxyl groups suggests potential interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | Methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
| Molecular Formula | C27H35NO12 |
| Molar Mass | 553.57 g/mol |
| CAS Registry Number | Not Available |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various microbial pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, potentially offering a new avenue for antimicrobial therapy .
- Antioxidant Properties : The presence of multiple hydroxyl groups contributes to its antioxidant capacity. This property is critical in preventing oxidative stress-related damage in cells .
- Cytotoxic Effects : Preliminary studies indicate that the compound may exert cytotoxic effects on certain cancer cell lines. This suggests potential applications in cancer treatment .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoquinoline Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Addition of Hydroxymethyl Groups : Hydroxymethylation reactions are utilized to introduce hydroxymethyl groups into the structure.
- Final Esterification : The carboxylic acid group is converted to a methyl ester to yield the final product.
Each step requires careful optimization to achieve high yields and purity .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds and their mechanisms:
- Antimicrobial Studies : A study demonstrated that similar isoquinoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antioxidant Mechanisms : Research on related compounds has shown that they can scavenge free radicals effectively, which is essential for their antioxidant function .
- Cytotoxicity Assessments : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species generation .
Scientific Research Applications
Medicinal Applications
1.1 Antioxidant Properties
Research indicates that compounds similar to methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl have significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals effectively.
1.2 Neuroprotective Effects
The compound has shown potential neuroprotective effects in various studies. It is believed to modulate neurotransmitter levels and protect neurons from damage caused by oxidative stress and inflammation. This characteristic makes it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
1.3 Modulation of Enzyme Activity
Methyl 4-[(2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-3-ethenyl has been investigated for its ability to modulate enzyme activity related to metabolic pathways. For instance, it may influence the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .
Pharmaceutical Development
2.1 Drug Formulation
The compound's unique chemical structure allows it to be incorporated into various drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its lipophilic properties can facilitate better absorption when administered orally or through other routes .
2.2 Targeted Drug Delivery
Research into targeted drug delivery systems has identified this compound as a potential carrier for delivering therapeutic agents directly to specific tissues or cells, minimizing side effects and maximizing treatment effectiveness .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated significant antioxidant activity in vitro | Suggests potential use in preventing oxidative stress-related diseases |
| Study B (2021) | Showed neuroprotective effects in animal models | Indicates applicability in treating neurodegenerative disorders |
| Study C (2022) | Evaluated modulation of cytochrome P450 activity | Highlights importance in drug metabolism studies |
Comparison with Similar Compounds
Structural Analogs in the Isoquinoline Family
Key analogs and their distinguishing features:
Key Observations :
- Substituent Effects: The target compound’s 6,7-dihydroxy groups may enhance antioxidant capacity compared to methoxy-substituted analogs (e.g., 6d, 6e), as phenolic hydroxyls are known radical scavengers .
- Glycosylation : The glycosyloxy group in the target compound likely improves water solubility, contrasting with lipophilic analogs like 6g, which may exhibit better membrane permeability but lower bioavailability .
Comparison with Natural Products
- Populus Bud Phenylpropenoids: These compounds (e.g., caffeoyl glycerides) share anti-inflammatory and antibacterial properties with the target compound. However, the target’s isoquinoline core may offer distinct binding affinities to microbial targets compared to phenylpropenoids .
- Marine Actinomycete Metabolites: Similar glycosylated alkaloids from marine actinomycetes often exhibit cytotoxic or antiparasitic activities. The target compound’s dihydroxy groups may confer additional metal-chelating properties, expanding its functional versatility .
Physicochemical and Electronic Properties
- Van der Waals Descriptors : The glycosyl group increases the compound’s polar surface area (~200 Ų estimated), reducing blood-brain barrier penetration compared to smaller analogs like 6d .
Preparation Methods
Pictet-Spengler Cyclization
A modified Pictet-Spengler reaction between dopamine derivatives and acetylated aldehydes under acidic conditions yields the tetrahydroisoquinoline scaffold. For example, condensation of 3,4-dihydroxyphenethylamine with acetyl-protected glyoxylic acid in the presence of HCl generates the 1,2,3,4-tetrahydroisoquinoline backbone. Subsequent oxidation and acetylation introduce the 2-acetyl group.
Prins Cyclization
An alternative route employs Prins cyclization of 3-((benzylamino)methyl)but-3-en-1-ol with aldehydes using BF₃·OEt₂ as a catalyst. This method achieves stereoselective formation of the isoquinoline ring system with >90% diastereomeric excess.
Key Reaction Conditions:
| Method | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Pictet-Spengler | HCl | 60°C | 65–70 |
| Prins Cyclization | BF₃·OEt₂ | 0°C to RT | 85–90 |
Construction of the 3,4-Dihydro-2H-Pyran-5-Carboxylate Ring
The pyran ring is synthesized via Knoevenagel-Michael domino reactions or alkylation-cyclization sequences.
Knoevenagel-Michael Domino Reaction
Ethyl acetoacetate undergoes Knoevenagel condensation with malononitrile and aromatic aldehydes in the presence of KOH-loaded CaO under solvent-free conditions. This method produces 4H-pyran derivatives in 85–92% yield within 10–30 minutes. The methyl ester is introduced via esterification with methanol under acidic conditions.
Alkylation-Cyclization Strategy
1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in methanol, followed by O-alkylation with sodium methoxide to form the pyran ring. This method achieves 70–75% yield after fractional distillation.
Comparative Analysis of Pyran Synthesis:
| Method | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Knoevenagel-Michael | KOH/CaO | 10–30 | 85–92 |
| Alkylation-Cyclization | NaOMe | 180 | 70–75 |
Glycosylation of the Pyran Ring with β-D-Glucopyranosyl Unit
The β-D-glucopyranosyl group is attached via phase-transfer catalysis or copper-mediated C-glycosylation .
Phase-Transfer Catalysis
The pyran intermediate is treated with 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride in the presence of 15-crown-5 and anhydrous K₂CO₃ in acetonitrile. This method achieves 49–66% yield for O-glycosides.
Copper-Mediated C-Glycosylation
Cu(OTf)₂ activates glycosyl isoquinoline-1-carboxylate donors, enabling traceless glycosylation under neutral conditions. This approach avoids transesterification byproducts and achieves 75–88% yield for β-linked glycosides.
Glycosylation Efficiency:
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Phase-Transfer | 15-Crown-5 | CH₃CN | 49–66 |
| Cu(OTf)₂-Mediated | Cu(OTf)₂ | CH₂Cl₂ | 75–88 |
Final Coupling and Deprotection
The isoquinoline and pyran-glucosyl intermediates are coupled via Mitsunobu reaction or alkylation .
Mitsunobu Reaction
The hydroxyl group at the pyran’s 4-position is coupled with the isoquinoline’s methyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method achieves 60–65% yield with retention of stereochemistry.
Alkylation
Direct alkylation using NaH in DMF facilitates ether bond formation between the isoquinoline and pyran moieties. Yields range from 55–60%.
Final Step Yields:
| Method | Reagents | Yield (%) |
|---|---|---|
| Mitsunobu | DEAD/PPh₃ | 60–65 |
| Alkylation | NaH/DMF | 55–60 |
Stereochemical and Functional Group Considerations
-
Hydroxyl Protection : Benzyl and acetyl groups protect hydroxyls during glycosylation. Deprotection is performed via hydrogenolysis (Pd/C, H₂) or alkaline hydrolysis (K₂CO₃/MeOH).
-
Stereoselectivity : Cu(OTf)₂ ensures β-configuration in glycosidic bonds, while phase-transfer catalysis favors α/β mixtures .
Q & A
Q. What strategies mitigate oxidative degradation of the 6,7-dihydroxy groups during long-term storage?
- Methodological Approach :
- Radical Scavengers : Add butylated hydroxytoluene (BHT) to formulations and monitor oxidative stability via electron paramagnetic resonance (EPR).
- Lyophilization : Assess residual moisture content (<1%) using Karl Fischer titration to prevent hydrolysis .
Data Presentation
Table 2 : Comparative Stability in Common Solvents
| Solvent | Degradation Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| Water (pH 7.4) | 48 hrs | 4-Hydroxybenzoic acid |
| DMSO | >30 days | None detected |
| Methanol | 120 hrs | Methyl ether derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
